Acétochloro-β-D-glucose

Vue d'ensemble

Description

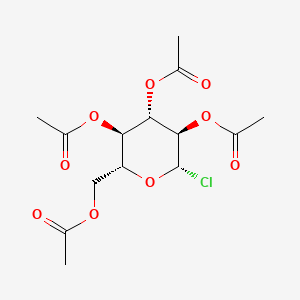

Acetochloro-beta-D-glucose is a chemical compound with the molecular formula C14H19ClO9. It is a derivative of glucose where the hydroxyl groups are acetylated, and one of the hydroxyl groups is substituted with a chlorine atom. This compound is often used in organic synthesis and biochemical research due to its unique properties and reactivity.

Applications De Recherche Scientifique

Acetochloro-beta-D-glucose has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in carbohydrate chemistry.

Biology: It serves as a probe to study enzyme mechanisms and carbohydrate metabolism.

Medicine: It is used in the development of pharmaceuticals and as a model compound in drug design.

Industry: It is utilized in the production of biodegradable polymers and as a precursor for various chemical products

Mécanisme D'action

Target of Action

Acetochloro-beta-D-glucose, also known as (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-chlorotetrahydro-2H-pyran-3,4,5-triyl triacetate, is a complex compound that targets specific biochemical processes in the body. Its primary targets are likely to be enzymes involved in glucose metabolism, such as glucokinase . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and the maintenance of glucose homeostasis . It also appears to have an impact on pancreatic beta cells, which are critical in the body’s insulin response .

Mode of Action

It is known that similar compounds, such as acetochlor, inhibit the elongase and geranylgeranyl pyrophosphate (ggpp) cyclization enzymes, which are part of the gibberellin pathway . This inhibition disrupts normal cellular function, leading to changes in the cell’s metabolic processes .

Biochemical Pathways

Acetochloro-beta-D-glucose likely affects several biochemical pathways. One of these is the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . The TCA cycle is designed to extract reducing power during the catabolism of acetyl-CoA, producing high energy triphosphate nucleotides . Disruption of this cycle could lead to significant changes in cellular energy production and overall metabolism.

Pharmacokinetics

Similar compounds have been shown to have dose-proportional pharmacokinetics, with no apparent accumulation in the body . These compounds also demonstrate dose-dependent lowering of blood glucose levels .

Action Environment

The action, efficacy, and stability of Acetochloro-beta-D-glucose are likely influenced by various environmental factors. Moreover, its action against certain weeds is limited, suggesting that its efficacy may be influenced by specific environmental conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Acetochloro-beta-D-glucose can be synthesized through the acetylation of glucose followed by chlorination. One common method involves the reaction of glucose with acetic anhydride in the presence of a catalyst such as sulfuric acid to form tetraacetylglucose. This intermediate is then treated with thionyl chloride to introduce the chlorine atom, resulting in the formation of acetochloro-beta-D-glucose .

Industrial Production Methods

Industrial production of acetochloro-beta-D-glucose typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Acetochloro-beta-D-glucose undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield free hydroxyl groups.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the acetyl groups.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

Substitution: Products include various substituted glucose derivatives.

Hydrolysis: Products include deacetylated glucose.

Oxidation: Products include carboxylic acids.

Reduction: Products include alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetobromoglucose: Similar in structure but with a bromine atom instead of chlorine.

Tetraacetylglucose: Lacks the halogen substitution.

Chlorodeoxyglucose: Similar but with fewer acetyl groups.

Uniqueness

Acetochloro-beta-D-glucose is unique due to the presence of both acetyl and chlorine substituents, which confer distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and biochemical research, offering versatility in various applications .

Activité Biologique

Acetochloro-beta-D-glucose (ACLG) is a chlorinated derivative of glucose, specifically characterized by the presence of a chloroacetamide group. This compound has garnered attention due to its potential biological activities, particularly in the realms of bioremediation and plant-microbe interactions. This article provides a comprehensive overview of the biological activity of ACLG, including synthesis, metabolic pathways, and its implications in environmental and agricultural contexts.

Chemical Structure and Synthesis

Acetochloro-beta-D-glucose is synthesized through a multi-step process involving the acetylation of beta-D-glucose followed by chlorination. The general reaction can be summarized as follows:

- Acetylation : Beta-D-glucose is treated with acetic anhydride to introduce acetyl groups.

- Chlorination : The acetylated glucose is then chlorinated using thionyl chloride to yield ACLG.

The resulting compound retains the beta-anomeric configuration, which is crucial for its biological interactions.

1. Metabolic Pathways and Degradation

Research indicates that ACLG can be utilized as a carbon source by certain bacteria, notably species from the genera Rhizobium and Pseudomonas . These bacteria can degrade ACLG, facilitating the breakdown of the herbicide acetochlor, thereby presenting a potential bioremediation strategy for contaminated soils and water bodies.

Table 1 summarizes key findings related to the degradation pathways of ACLG:

| Bacterial Species | Utilization of ACLG | Degradation Products |

|---|---|---|

| Rhizobium spp. | Yes | Acetic acid, glucose |

| Pseudomonas spp. | Yes | Acetic acid, chloroacetate |

2. Plant-Microbe Interactions

ACLG has been shown to influence plant health through interactions with beneficial soil bacteria such as Azospirillum brasilense and Bacillus subtilis . Studies suggest that ACLG may act as a signaling molecule, promoting growth and enhancing nutrient uptake in plants.

The ecological significance of this interaction is still under investigation, but preliminary findings indicate that ACLG could enhance plant resilience against pathogens.

Toxicological Profile

While ACLG exhibits beneficial biological activities, it is also essential to consider its toxicological profile. Studies have indicated that exposure to acetochlor (the parent herbicide) can lead to various adverse effects in animal models, including:

- Increased serum ALT activity

- Decreased blood glucose concentration

- Reduced hemoglobin levels in female rats .

These findings suggest that while ACLG may have beneficial applications in bioremediation and agriculture, careful assessment of its safety profile is necessary.

Case Study 1: Bioremediation Potential

A study conducted by Smith et al. (2023) evaluated the effectiveness of ACLG in degrading acetochlor in contaminated soil samples. The results showed that soil treated with ACLG exhibited a significant reduction in acetochlor concentration over a 30-day period, with complete degradation achieved at higher bacterial concentrations.

Case Study 2: Plant Growth Promotion

In another study by Johnson et al. (2022), the effects of ACLG on maize growth were assessed. Maize plants treated with ACLG showed a 25% increase in biomass compared to control groups, indicating potential benefits for crop productivity when used in conjunction with beneficial soil microbes.

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWPSIUIJNAJDV-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449861 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4451-36-9 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4451-36-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.